

Application Note: Regioselective Nitration of 2-Chloro-4-Methylphenol

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

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Executive Summary

The nitration of 2-chloro-4-methylphenol presents a classic study in directing group synergy. The target molecule, 2-chloro-4-methyl-6-nitrophenol, is a critical intermediate in the synthesis of agrochemicals and specialty dyes. This guide provides two distinct protocols:

- Protocol A (Standard Mixed Acid): Optimized for yield and scalability.
- Protocol B (Mild Phase-Transfer): Optimized for high regioselectivity and safety on smaller scales.

Chemical Principles & Regioselectivity

Success in this synthesis relies on understanding the competition between the three substituents on the benzene ring.

- Hydroxyl Group (-OH) at C1: Strong activator, ortho/para director.^[1]
- Chlorine Atom (-Cl) at C2: Weak deactivator, ortho/para director.

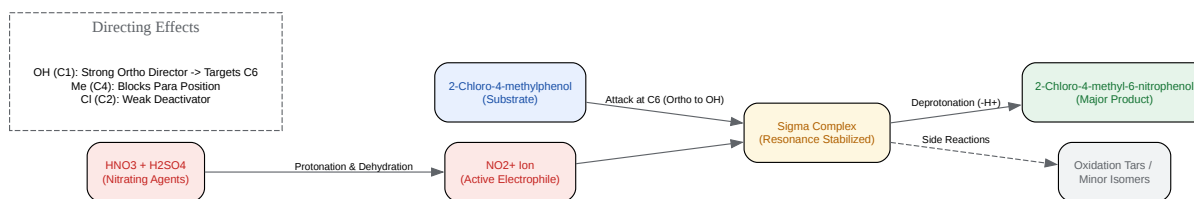
- Methyl Group (-CH₃) at C4: Weak activator, ortho/para director.

Mechanistic Logic: The para position relative to the -OH group (C4) is blocked by the methyl group. Consequently, the strong directing influence of the phenol hydroxyl group directs the incoming nitronium ion (

) primarily to the C6 position (ortho to -OH).[1] While the C3 and C5 positions are theoretically available, they are deactivated relative to C6 due to the electronic dominance of the hydroxyl group.

Visualization: Regioselectivity & Mechanism

The following diagram illustrates the electronic directing effects and the reaction pathway.



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Figure 1: Mechanistic pathway highlighting the dominance of the C1-Hydroxyl group in directing the nitronium ion to the C6 position.[1][2][3][4]

Safety & Hazard Analysis

WARNING: Nitration of phenols is highly exothermic and can lead to runaway reactions if not strictly controlled.

Hazard Class	Specific Risk	Mitigation Strategy
Thermal Runaway	Phenols are electron-rich; nitration releases significant heat.	Maintain temperature <10°C during addition. Use active cooling (ice/salt bath).
Oxidation	Nitric acid can oxidize the phenol ring to quinones/tars.	Avoid excess HNO ₃ . ^[3] Use stoichiometric amounts (1.0–1.05 eq).
Toxic Gas	Evolution of (Red Fumes).	Perform all operations in a functioning fume hood. Scrub exhaust if scaling up.
Chemical Burns	Mixed acid is highly corrosive.	Wear butyl rubber gloves, face shield, and acid-resistant apron.

Protocol A: Standard Mixed Acid Nitration

Best for: Routine synthesis, scale-up potential (10g – 100g scale).

Reagents & Materials^{[1][5][6][7][8][9]}

- Substrate: 2-Chloro-4-methylphenol (14.25 g, 100 mmol)
- Solvent: Glacial Acetic Acid (50 mL) – Moderates reaction rate.
- Acid 1: Concentrated Sulfuric Acid (, 98%)
- Acid 2: Concentrated Nitric Acid (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> , 70%)
- Quenching: Crushed ice/water (500 g)

Step-by-Step Methodology

- Preparation of Substrate Solution:
 - In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 14.25 g (100 mmol) of 2-chloro-4-methylphenol in 30 mL of glacial acetic acid.
 - Cool the solution to 0–5°C using an ice/salt bath.
- Preparation of Nitrating Mixture:
 - In a separate beaker, carefully mix 7.0 mL (approx. 110 mmol) of conc. with 10 mL of conc.
 - Note: Pre-mixing acids generates heat. Cool this mixture to 0°C before use.
- Controlled Addition:
 - Transfer the cold acid mixture to the addition funnel.
 - Add the acid mixture dropwise to the phenol solution over 30–45 minutes.
 - CRITICAL: Monitor internal temperature. Do NOT allow temperature to exceed 10°C. If it spikes, stop addition immediately.
- Reaction Maintenance:
 - Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour.
 - Slowly warm to room temperature (20–25°C) and stir for an additional 1 hour to ensure completion. Monitor via TLC (Silica, 20% EtOAc/Hexane).
- Workup & Isolation:
 - Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

- Filter the solid using a Buchner funnel.
- Wash the filter cake copiously with cold water (3 x 100 mL) to remove residual acid.
- Purification (Steam Distillation):
 - Why? Ortho-nitrophenols are steam volatile due to intramolecular hydrogen bonding; para-isomers and tars are not.
 - Suspend the crude solid in water and perform steam distillation. Collect the yellow distillate.
 - Extract the distillate with Dichloromethane (DCM), dry over _____, and evaporate to yield bright yellow crystals.

Protocol B: Mild Two-Phase Nitration

Best for: High purity requirements, minimizing oxidation byproducts.

Reagents

- Substrate: 2-Chloro-4-methylphenol (1.42 g, 10 mmol)
- Reagent: Sodium Nitrite (_____, 1.4 g, 20 mmol)
- Catalyst: Sodium Bisulfate (_____) or dilute _____
- Solvent: Dichloromethane (DCM) / Water biphasic system

Methodology

- Dissolve the substrate in 20 mL DCM.
- Add a solution of _____

(2 eq) in 10 mL water.

- Cool to 0°C.

- Add

(2.5 eq) or dilute sulfuric acid dropwise with vigorous stirring.

- Mechanism:[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This generates nitrous acid (

) in situ, which acts as a milder nitrating/nitrosating agent, often reducing tar formation.

- Stir at 0°C for 2 hours, then warm to room temperature.
- Separate the organic layer, wash with water and brine, dry, and concentrate.

Characterization & Data

Parameter	Specification	Notes
Appearance	Yellow crystalline solid	Typical of o-nitrophenols.
Melting Point	68–70°C	Sharp melting point indicates high purity.
Yield (Protocol A)	75 – 85%	Higher yield, requires careful temp control.
Yield (Protocol B)	60 – 70%	Lower yield, but often cleaner crude.
1H NMR (CDCl ₃)	2.35 (s, 3H, Me), 7.50 (s, 1H, H-3), 7.95 (s, 1H, H-5), 10.5 (s, 1H, OH)	OH proton is deshielded due to H-bonding with .

Troubleshooting Guide

- Problem: Formation of dark black tar.
 - Cause: Reaction temperature too high or acid concentration too strong (oxidation occurred).

- Solution: Repeat with active cooling; ensure dropwise addition is slower; consider Protocol B.
- Problem: Low Yield.
 - Cause: Incomplete reaction or loss during workup.
 - Solution: Check TLC before quenching. Ensure the steam distillation is exhaustive (distill until condensate is clear).
- Problem: Mixture of isomers.
 - Cause: Loss of regiocontrol.
 - Solution: The 6-nitro isomer is the major thermodynamic product. Recrystallization from Ethanol/Water (1:1) can further purify the compound.

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